molecular formula C24H29N5O B7543823 N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide

Cat. No. B7543823
M. Wt: 403.5 g/mol
InChI Key: WONYGYXYSPDDJX-UHFFFAOYSA-N
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Description

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide, also known as EPPQ, is a chemical compound that has been widely studied for its potential therapeutic applications. EPPQ belongs to the class of quinoline derivatives and has been shown to exhibit promising biological activity against a variety of diseases.

Mechanism of Action

The mechanism of action of N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In addition, N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the growth of bacteria and fungi by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide is its potent biological activity against a variety of diseases. It has been shown to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory activity, making it a promising candidate for the treatment of a variety of diseases. However, one of the limitations of N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide is its potential toxicity, which needs to be further studied before it can be used in clinical trials.

Future Directions

There are several future directions for the study of N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide. One direction is to further study its mechanism of action, particularly its interactions with DNA and topoisomerase II. Another direction is to study its potential toxicity and safety profile, as well as its pharmacokinetics and pharmacodynamics. In addition, N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide could be further studied for its potential therapeutic applications in the treatment of cancer, infectious diseases, and inflammatory diseases. Finally, N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide involves the reaction of 2-pyridin-2-ylquinoline-4-carboxylic acid with 4-ethylpiperazine and propyl bromide in the presence of a base. The reaction yields N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide as a white solid with a purity of over 99%. The synthesis method has been optimized to produce N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide in high yields and with high purity.

Scientific Research Applications

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide has also been shown to have antibacterial and antifungal activity, making it a promising candidate for the treatment of infectious diseases. In addition, N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c1-2-28-14-16-29(17-15-28)13-7-12-26-24(30)20-18-23(22-10-5-6-11-25-22)27-21-9-4-3-8-19(20)21/h3-6,8-11,18H,2,7,12-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONYGYXYSPDDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Ethylpiperazin-1-YL)propyl]-2-(pyridin-2-YL)quinoline-4-carboxamide

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